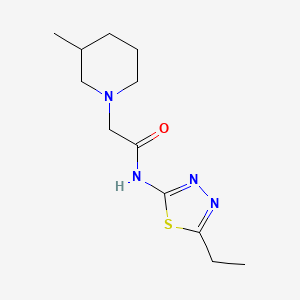![molecular formula C18H23ClN2O3 B5341495 2-(2-methoxy-6-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5341495.png)
2-(2-methoxy-6-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxy-6-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride, also known as Moxonidine, is a selective agonist of the imidazoline receptor. It is a potent antihypertensive drug that is used to treat high blood pressure and other cardiovascular disorders.
Mecanismo De Acción
2-(2-methoxy-6-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride selectively activates the imidazoline receptor subtype 1 (I1) in the brainstem, which leads to a reduction in sympathetic nervous system activity. This results in a decrease in heart rate and blood pressure, as well as a decrease in peripheral vascular resistance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including a reduction in sympathetic nervous system activity, a decrease in heart rate and blood pressure, and an improvement in insulin sensitivity. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-methoxy-6-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride has several advantages for lab experiments, including its high potency and selectivity for the imidazoline receptor. However, it also has some limitations, such as its limited solubility in water and its potential for off-target effects at higher concentrations.
Direcciones Futuras
There are several future directions for research on 2-(2-methoxy-6-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride, including its potential use in the treatment of other cardiovascular disorders, such as heart failure and diabetic nephropathy. Additionally, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory and antioxidant effects, as well as its potential for use in combination with other antihypertensive drugs. Finally, the development of more selective and potent imidazoline receptor agonists may lead to the development of more effective treatments for hypertension and other cardiovascular disorders.
Métodos De Síntesis
The synthesis of 2-(2-methoxy-6-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride involves the reaction of 2-amino-6-methoxybenzyl alcohol with phenylethylamine in the presence of acetic anhydride to form 2-(2-methoxy-6-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide. This intermediate is then treated with hydrochloric acid to obtain this compound hydrochloride.
Aplicaciones Científicas De Investigación
2-(2-methoxy-6-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride has been extensively studied for its antihypertensive effects. It has been shown to reduce blood pressure by selectively activating the imidazoline receptor in the brainstem, leading to a decrease in sympathetic nervous system activity. This compound has also been studied for its potential use in the treatment of other cardiovascular disorders, such as heart failure and diabetic nephropathy.
Propiedades
IUPAC Name |
2-[2-methoxy-6-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3.ClH/c1-13(14-7-4-3-5-8-14)20-11-15-9-6-10-16(22-2)18(15)23-12-17(19)21;/h3-10,13,20H,11-12H2,1-2H3,(H2,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLFNEXIMCAJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=C(C(=CC=C2)OC)OCC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5341415.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5341423.png)
![ethyl 1-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate](/img/structure/B5341424.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5341427.png)
![5-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5341438.png)
![N-(tert-butyl)-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetamide](/img/structure/B5341452.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5341457.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethylpropanamide](/img/structure/B5341458.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5341460.png)
![N-[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]methionine](/img/structure/B5341461.png)

![4-chloro-3-(5-{[3-(2-methoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5341477.png)

